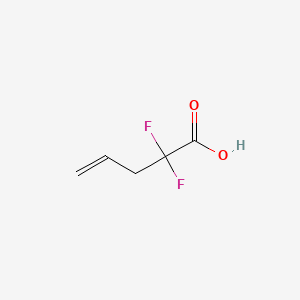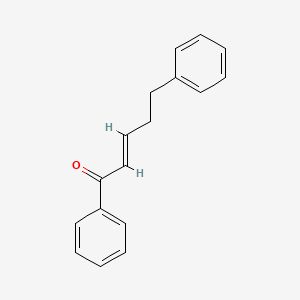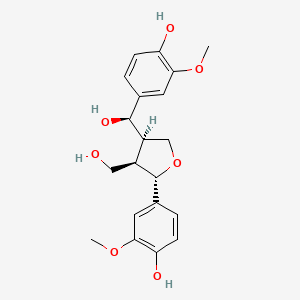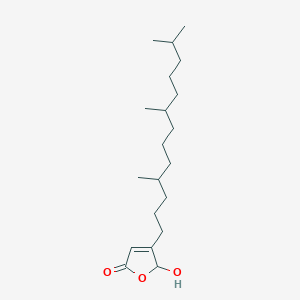
2,2-difluoropent-4-enoic Acid
Descripción general
Descripción
2,2-difluoropent-4-enoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6F2O2 and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Difluorinated Compounds : A study by Ying et al. (2022) demonstrated a method for synthesizing 2,2-difluorinated 2,3-dihydrofurans, which are valuable in chemical synthesis. This process involves a [4 + 1] annulation of enaminones and does not require transition metal reagents, highlighting the role of 2,2-difluoropent-4-enoic acid derivatives in organic synthesis (Ying et al., 2022).
Characterization via NMR Spectroscopy : Research by Uhlemann et al. (2002) used 19F NMR-controlled titration to study 2‐amino‐4‐fluoro 2‐methylpent‐4‐enoic acid, showing its utility in advanced spectroscopic techniques (Uhlemann et al., 2002).
Copper-Assisted Oxidative Reactions : Pan et al. (2017) investigated the oxidative trifluoromethylthiolation of 2,3-allenoic acids, demonstrating the chemical reactivity of these compounds under specific conditions (Pan et al., 2017).
Biological and Environmental Aspects
Stability and Decomposition : Liu et al. (2015) explored 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a related compound, noting its instability and decomposition under near-physiological conditions. This study provides insight into the stability and potential biological interactions of similar difluorinated compounds (Liu et al., 2015).
Building Blocks for Bioactive Compounds : Tolstoluzhsky et al. (2008) developed a method for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, which are useful in creating biologically active compounds, showcasing the significance of these derivatives in pharmaceutical and bioactive compound synthesis (Tolstoluzhsky et al., 2008).
Advanced Material Development
Catalyst Synthesis and Reactions : Yarmolchuk et al. (2012) described a method for preparing trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid, illustrating the use of these compounds in developing catalysts and novel chemical reactions (Yarmolchuk et al., 2012).
Decarboxylation Studies : Bigley and Thurman (1967) examined the decarboxylation of a related compound, providing insights into the chemical behavior of this compound in decarboxylation reactions (Bigley & Thurman, 1967).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the preparation of polymers and copolymers , suggesting that its targets could be related to polymerization processes.
Mode of Action
Given its use in the synthesis of polymers and copolymers , it can be inferred that it may interact with its targets to facilitate polymerization reactions.
Biochemical Pathways
Considering its role in the synthesis of polymers and copolymers , it’s plausible that it may influence pathways related to polymer synthesis and degradation.
Result of Action
Given its role in the synthesis of polymers and copolymers , it’s likely that its action results in the formation of these materials.
Action Environment
It’s known that this compound is stored in a dry environment at a temperature between 2-8°c , suggesting that these conditions may be optimal for its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2,2-Difluoropent-4-enoic acid plays a significant role in various biochemical reactions. It is involved in the iodolactonization reaction, which leads to the formation of gamma-lactones. These gamma-lactones can be further converted into compounds such as 5-hydroxy-3,3-difluoropiperidine . The interactions of this compound with enzymes and proteins are crucial for its reactivity. For instance, it interacts with enzymes that facilitate the iodolactonization process, highlighting its importance in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms in its structure can affect the reactivity and stability of the compound within cellular environments. Studies have shown that this compound can impact the expression of specific genes and alter metabolic pathways, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes involved in the iodolactonization reaction is a prime example of its molecular mechanism. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can vary depending on the experimental setup. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of temporal analysis in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects associated with the compound, and exceeding these thresholds can result in significant cellular and physiological changes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within different cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Propiedades
IUPAC Name |
2,2-difluoropent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKYUDUAYXFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474654 | |
| Record name | 2,2-difluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55039-89-9 | |
| Record name | 2,2-difluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIFLUOROPENT-4-ENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)



![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)


![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
